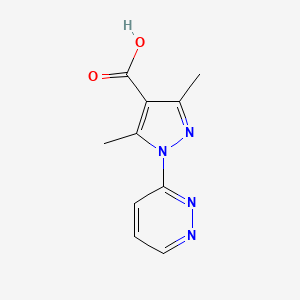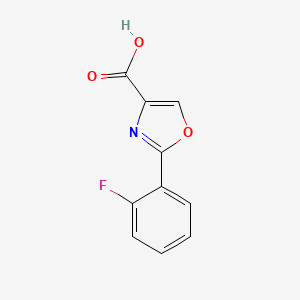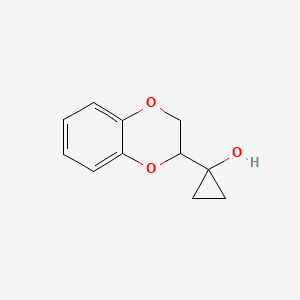
3,5-dimethyl-1-(pyridazin-3-yl)-1H-pyrazole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrazolylpyridazine is an interesting non-fused biheterocyclic system . Its derivatives have a wide spectrum of biological activity . They have been synthesized based on pyrazole and pyridazine scaffolds and are used in agriculture as insecticides, fungicides, and herbicides .
Synthesis Analysis
A targeted synthesis of new potentially biologically active derivatives based on the corresponding 2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]thio}acetohydrazide was carried out . The reaction of compound 1 with potassium thiocyanate in hydrochloric acid led to the formation of salt 2 .Molecular Structure Analysis
In the molecules of compounds 1 and 2, the rotation around amide bonds is hindered . This results in some signals in the 1H and 13C NMR spectra being broadened .Chemical Reactions Analysis
When hydrazide A reacted with ethyl isothiocyanate in anhydrous benzene, the hydrogen atom of the NH2 group was replaced . As a result, the reaction proceeded without ring closure with the formation of compound 3 .作用机制
Target of Action
It’s known that derivatives of pyrazolylpyridazine, the core structure of this compound, have a wide spectrum of biological activity .
Mode of Action
It’s known that the compound interacts with its targets to exert its biological effects .
Biochemical Pathways
It’s known that derivatives of pyrazolylpyridazine can affect various biochemical pathways, leading to a range of biological activities .
Result of Action
It’s known that the compound and its derivatives have a pronounced stimulating effect on plant growth .
实验室实验的优点和局限性
The use of 3,5-dimethyl-1-(pyridazin-3-yl)-1H-pyrazole-4-carboxylic acid in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is relatively easy to synthesize. Additionally, it has a wide range of potential applications in organic synthesis reactions, pharmaceuticals, and biochemistry. However, there are a few limitations to the use of this compound in laboratory experiments. For example, its solubility in organic solvents is limited, and it is not very stable in aqueous solutions.
未来方向
There are a number of potential future directions for the use of 3,5-dimethyl-1-(pyridazin-3-yl)-1H-pyrazole-4-carboxylic acid. These include the development of new synthetic methods for the synthesis of this compound, as well as the development of new pharmaceuticals and biochemicals based on this compound. Additionally, further research into the mechanism of action and biochemical and physiological effects of this compound may lead to new therapeutic applications. Finally, further research into the potential applications of this compound in organic synthesis reactions may lead to the development of new catalysts and reagents.
合成方法
3,5-Dimethyl-1-(pyridazin-3-yl)-1H-pyrazole-4-carboxylic acid can be synthesized in a variety of ways. One of the most common methods is by the reaction of 3,5-dimethyl-1-(pyridazin-3-yl)-1H-pyrazole with acetic anhydride in the presence of a catalytic amount of sulfuric acid. This reaction yields the desired product in good yields. Other methods for the synthesis of this compound include the reaction of 3,5-dimethyl-1-(pyridazin-3-yl)-1H-pyrazole with ethyl chloroformate, as well as the reaction of 3,5-dimethyl-1-(pyridazin-3-yl)-1H-pyrazole with ethyl bromoacetate.
科学研究应用
3,5-Dimethyl-1-(pyridazin-3-yl)-1H-pyrazole-4-carboxylic acid has been used in a variety of scientific research applications. It has been used as a substrate for the synthesis of a variety of heterocyclic compounds, such as 1,4-dihydropyridines, 1,4-dihydropyrimidines, and 1,4-dihydroquinolines. It has also been used as a starting material for the synthesis of various chiral compounds, such as enamines and imines, as well as for the synthesis of various organic catalysts. Additionally, this compound has been used in the synthesis of a variety of pharmaceuticals, such as anti-inflammatory agents and anticonvulsants.
生化分析
Biochemical Properties
3,5-Dimethyl-1-(pyridazin-3-yl)-1H-pyrazole-4-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with hydrazide derivatives, forming compounds that exhibit biological activities such as plant growth stimulation . The nature of these interactions often involves the formation of stable complexes, which can modulate the activity of the target biomolecules.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to stimulate plant growth, indicating its potential role in modulating cellular processes related to growth and development . Additionally, its antibacterial and antioxidant properties suggest that it can impact cellular defense mechanisms and oxidative stress responses.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and metabolic pathways. The compound’s ability to form stable complexes with hydrazide derivatives is a key aspect of its mechanism of action . These interactions can result in the modulation of enzyme activity, which in turn affects various biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound is relatively stable, but it can undergo degradation under certain conditions . Long-term effects on cellular function have been observed, particularly in in vitro studies where the compound’s growth-stimulating properties were maintained over extended periods
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects such as growth stimulation and antioxidant activity. At higher doses, toxic or adverse effects can occur . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its biological activity. For instance, its interaction with hydrazide derivatives suggests that it may influence metabolic flux and metabolite levels . These interactions can lead to changes in the overall metabolic profile of the cells or organisms in which the compound is present.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within specific tissues or cellular compartments can significantly impact its effectiveness and potential side effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance its interaction with target biomolecules and optimize its biological effects.
属性
IUPAC Name |
3,5-dimethyl-1-pyridazin-3-ylpyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c1-6-9(10(15)16)7(2)14(13-6)8-4-3-5-11-12-8/h3-5H,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUHBBEWIOWJCHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=NN=CC=C2)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[(piperidin-3-yl)methyl]-1H-indazole](/img/structure/B6615164.png)
![4-[(6-aminopyridin-3-yl)methyl]piperazin-2-one](/img/structure/B6615170.png)


![[5-(propan-2-yl)-1-benzothiophen-2-yl]boronic acid](/img/structure/B6615184.png)





